N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions to form the benzoxazole core. This intermediate is then coupled with 4-bromoacetophenone to introduce the phenyl group. Finally, the propanamide moiety is introduced through an amidation reaction with 2,2-dimethylpropanoic acid .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of nanocatalysts or metal catalysts can significantly improve the efficiency of the synthesis. Reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal product formation .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and sensors.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(benzimidazol-2-ylamino)phenyl]amine
- N-[3-(benzoxazol-2-ylamino)phenyl]amine
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of the benzoxazole ring and the propanamide moiety. These structural elements contribute to its distinct biological activities and applications compared to other similar compounds .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,3)17(21)19-13-10-8-12(9-11-13)16-20-14-6-4-5-7-15(14)22-16/h4-11H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJCHAONWTWJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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